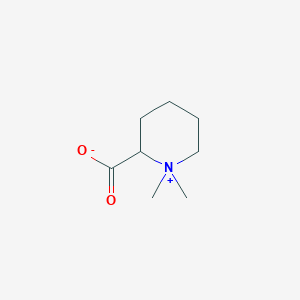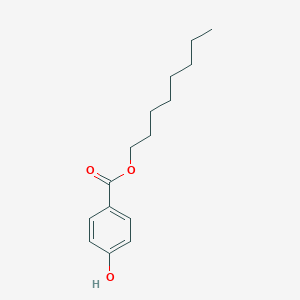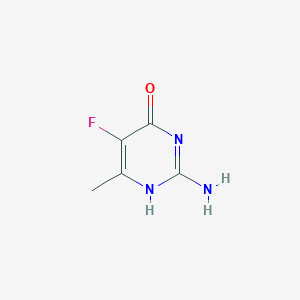
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE is a derivative of pipecolic acid, a non-proteinogenic amino acid. It is a cyclic amino acid derived from lysine and is known for its role in various biological processes. This compound is found in plants, animals, and microorganisms and is involved in stress responses and metabolic pathways .
Applications De Recherche Scientifique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE can be synthesized through various methods. One common approach involves the biocatalytic synthesis using enzymes such as transaminases and reductases. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase to yield pipecolic acid . Another method involves the use of lysine-6-dehydrogenase in combination with pyrroline-5-carboxylate reductase, achieving high conversion rates .
Industrial Production Methods: Industrial production of pipecolic acid betaine often involves microbial fermentation processes. Recombinant strains of microorganisms like Corynebacterium glutamicum can be engineered to produce pipecolic acid efficiently under controlled conditions . These methods are advantageous due to their sustainability and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form azomethine ylides, which participate in cycloaddition reactions to produce complex spirocyclic products .
Common Reagents and Conditions: Common reagents used in the reactions of pipecolic acid betaine include oxidizing agents, reducing agents, and catalysts. For example, the formation of azomethine ylides often requires the presence of a base and a suitable solvent .
Major Products:
Mécanisme D'action
The mechanism of action of pipecolic acid betaine involves its role as an osmoprotectant and a methyl donor. In microorganisms, it helps in maintaining cell viability under stress conditions by acting as a compatible solute . It also participates in methyl group metabolism, contributing to the biosynthesis of complex secondary metabolites .
Comparaison Avec Des Composés Similaires
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE is unique compared to other similar compounds due to its specific structure and functions. Similar compounds include:
Glycine betaine: Another osmoprotectant that is widely distributed in nature and used in microbial biotechnology.
Proline betaine: Known for its role in stress responses in plants and microorganisms.
Trigonelline: A nicotinic acid betaine involved in plant metabolism.
This compound stands out due to its involvement in both osmoprotection and methyl group metabolism, making it a versatile compound in various biological and industrial applications .
Propriétés
Numéro CAS |
1195-94-4 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1,1-dimethylpiperidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
XULZWQRXYTVUTE-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
SMILES canonique |
C[N+]1(CCCCC1C(=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)





